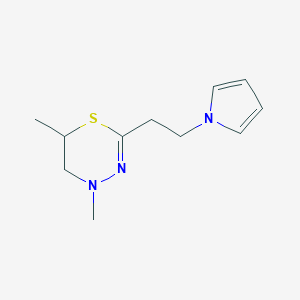
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine, also known as DMTS, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. DMTS belongs to the class of thiadiazine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is not fully understood. However, studies have suggested that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Furthermore, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been found to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its broad range of biological activities. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is relatively easy to synthesize and is commercially available. However, one of the limitations of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine and to optimize its pharmacological properties for clinical use. Additionally, future research could focus on the development of novel derivatives of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine with improved solubility and bioavailability. Finally, studies could be conducted to explore the potential of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as an antimicrobial agent for the treatment of bacterial infections.
Métodos De Síntesis
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can be synthesized by reacting 2-amino-5,6-dimethyl-4-(2-pyrrol-1-ylethyl)pyridine-3-carbonitrile with thioamide under reflux in the presence of a base. The reaction yields 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as a yellow crystalline solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
15620-48-1 |
|---|---|
Nombre del producto |
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
Fórmula molecular |
C11H17N3S |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C11H17N3S/c1-10-9-13(2)12-11(15-10)5-8-14-6-3-4-7-14/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Clave InChI |
BOPJORNALHXLCD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
SMILES canónico |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
Sinónimos |
5,6-Dihydro-4,6-dimethyl-2-[2-(1H-pyrrol-1-yl)ethyl]-4H-1,3,4-thiadiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



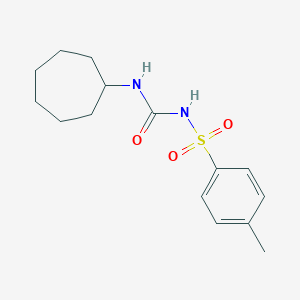
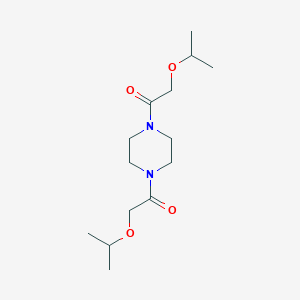
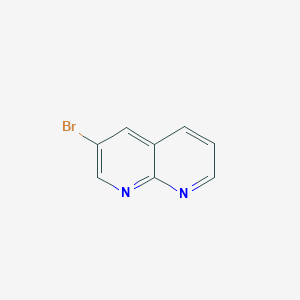
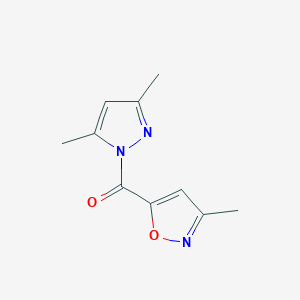
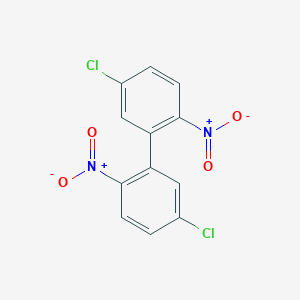
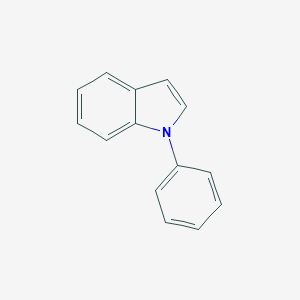
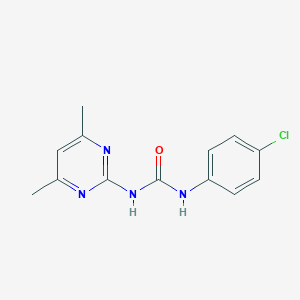
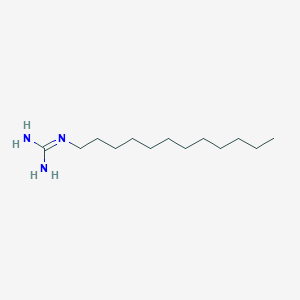
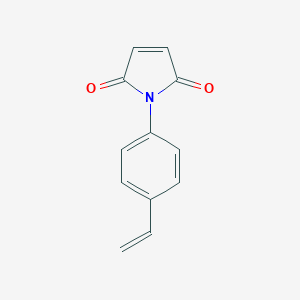
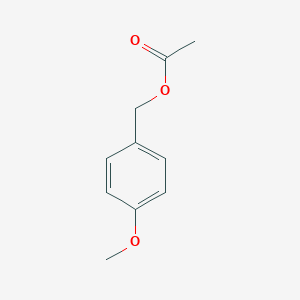
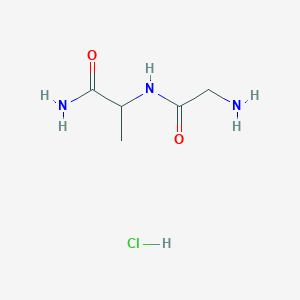
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
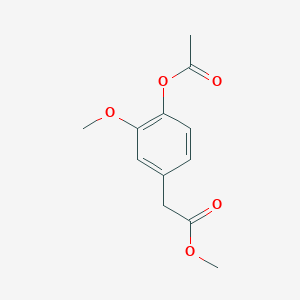
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)